molecular formula C8H11NO B047527 (S)-3-(1-Aminoethyl)phenol CAS No. 123982-81-0

(S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527
CAS No.: 123982-81-0
M. Wt: 137.18 g/mol
InChI Key: WFRNDUQAIZJRPZ-LURJTMIESA-N
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Description

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound with the molecular formula C8H11NO It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring

Scientific Research Applications

(S)-3-(1-Aminoethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and polymers.

Safety and Hazards

“(S)-3-(1-Aminoethyl)phenol” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminoethyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 3-(1-nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 3-acetylphenol using ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of chiral catalysts can ensure the enantioselective synthesis of the desired (S)-enantiomer. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, influencing cellular signaling pathways. The compound’s chiral nature allows for enantioselective interactions with biological molecules, enhancing its specificity and efficacy.

Comparison with Similar Compounds

    ®-3-(1-Aminoethyl)phenol: The enantiomer of (S)-3-(1-Aminoethyl)phenol, with similar chemical properties but different biological activity.

    (S)-2-(1-Aminoethyl)phenol: A structural isomer with the amino group attached to the second position of the phenol ring.

    4-(2-Aminoethyl)phenol: A compound with the aminoethyl group attached to the fourth position of the phenol ring.

Uniqueness: this compound is unique due to its specific chiral configuration and the position of the aminoethyl group on the phenol ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.

Properties

IUPAC Name

3-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDUQAIZJRPZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123982-81-0
Record name 3-(1-Aminoethyl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxyphenyl)ethanone oxime (1.2 g; 7.9 mmol) was dissolved in methanol (20 mL), degassed with nitrogen. 10% Palladium on carbon (0.1 g) and conc. HCl (100 uL, 3 mmol) were added. The reaction was shaken under Parr shaker at 50 Psi for 5 h. The reaction was filtered and concentrated under reduced pressure to give crude 3-(1-aminoethyl)phenol (1.0 g, 100%) as a yellow oil. Analytical LCMS (M+H)+: m/z=138.0.
Name
1-(3-Hydroxyphenyl)ethanone oxime
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1000 ml of methanolic ammonia, 100 g of 3-hydroxyacetophenone, 25 g of molecular sieves and 10 g of Raney nickel was taken in an autoclave flask at 0-5° C. The autoclave flask was then closed and stirred for 6 h at 75-80° C. without applying hydrogen gas pressure. The reaction mass was further hydrogenated at 75-80° C. by applying 15-20 kg/cm2 pressure of hydrogen gas and the reaction mixture was allowed to stir while maintaining the same conditions of temperature and pressure for 18-22 h. After the completion of the reaction, the reaction mixture was cooled to room temperature and filtered through hyflo bed. The hyflo bed was washed with 200 ml methanol and the solvent distilled off, under reduced pressure at a temperature of 60° C. The reaction mass was cooled to 0-5° C. and stirred for 1 h to obtain a slurry. The solid thus obtained was filtered, washed with ethyl acetate and dried to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the biocatalysts described in the research important for the synthesis of (S)-3-(1-Aminoethyl)phenol?

A1: The research highlights the development of modified transaminase enzymes [, , ]. These modified enzymes exhibit improved properties compared to naturally occurring transaminases. Specifically, they demonstrate enhanced ability to convert 3'-hydroxyacetophenone into this compound with:

    Q2: What are the potential applications of this research in the pharmaceutical industry?

    A2: this compound is described as a valuable chiral building block in the synthesis of various pharmaceuticals [, ]. While the specific pharmaceuticals are not named, the research emphasizes the use of this compound as a precursor for their production. The development of efficient biocatalysts for producing enantiopure this compound provides a more sustainable and cost-effective route for pharmaceutical synthesis compared to traditional chemical methods.

    Q3: Besides the modified enzymes themselves, what other aspects of this compound production are covered in the research?

    A3: The research not only describes the modified transaminase enzymes but also delves into broader aspects of the production process [, , ]. This includes:

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